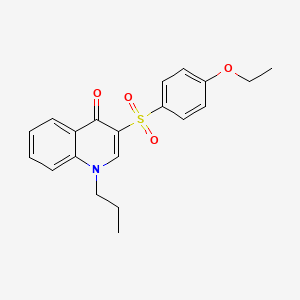

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(10-12-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUGHTVNXKDFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the sulfonylated quinoline is reacted with an ethoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ethoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the quinoline or sulfonyl groups.

Substitution: Substituted quinoline derivatives with different functional groups replacing the ethoxyphenyl moiety.

Scientific Research Applications

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with sulfonyl and alkyl/aryl substitutions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one with structurally analogous compounds:

Structural Modifications and Physicochemical Properties

Notes:

- *Calculated logP values inferred from structural analogs in (supplementary data).

- Ethoxy groups generally improve solubility compared to halogens but may reduce metabolic stability .

Crystallographic and Stability Data

Biological Activity

3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a sulfonyl group and an ethoxyphenyl moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly its interactions with Peroxisome Proliferator-Activated Receptors (PPARs).

- Chemical Formula : CHNOS

- Molecular Weight : 371.5 g/mol

- CAS Number : 899214-25-6

The primary mechanism of action for this compound involves modulation of PPARs, which are nuclear receptor proteins that regulate gene expression related to lipid metabolism, glucose homeostasis, and cell proliferation. The compound's interaction with PPARs can lead to significant biochemical changes in cells, influencing various metabolic pathways.

Biochemical Pathways Affected:

- Lipid metabolism

- Glucose homeostasis

- Cell proliferation and differentiation

- Apoptosis

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on quinoline-sulfonyl hybrids have shown selective cytotoxicity against cancer cells through mechanisms such as proteasome inhibition and centrosome amplification.

Other Biological Activities

The compound is also being explored for its potential in other biological applications, including:

- Antimicrobial Activity : Preliminary studies indicate that quinoline derivatives may possess antimicrobial properties.

- Metabolic Regulation : By modulating PPAR activity, the compound could play a role in managing metabolic disorders.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives, providing insights into their therapeutic potential:

- VR23 as a Proteasome Inhibitor : This study highlighted the effectiveness of quinoline-sulfonyl hybrids in inhibiting proteasomes, which are crucial for regulating protein degradation in cancer cells .

- Metabolic Effects : Research has shown that compounds interacting with PPARs can influence lipid profiles and glucose levels in animal models, suggesting therapeutic applications in diabetes and obesity management.

Q & A

Basic: What are the optimal synthetic routes for 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including sulfonation, alkylation, and cyclization. A common approach begins with the functionalization of the quinoline core, followed by sulfonyl group introduction via sulfonation using reagents like chlorosulfonic acid. The propyl group is introduced through alkylation under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weights. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced: How can computational methods predict the reactivity of the sulfonyl group in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the sulfonyl group’s electrophilicity is influenced by resonance effects from the ethoxyphenyl moiety. Molecular electrostatic potential (MEP) maps and Fukui indices help predict sites for substitution or oxidation. These models should be validated against experimental reactivity data, such as reaction yields with nucleophiles (e.g., amines or thiols) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): 1H NMR identifies substituent positions (e.g., propyl group at N1: δ ~4.2 ppm as a triplet). Aromatic protons in the quinoline and ethoxyphenyl groups appear as multiplets between δ 7.0–8.5 ppm.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₂NO₄S: 384.1271) .

Advanced: What strategies address discrepancies in crystallographic data during structure determination?

For conflicting X-ray diffraction

- Use SHELXL for refinement, applying restraints for disordered regions (e.g., propyl chain conformers).

- Validate hydrogen bonding and π-π interactions (e.g., quinoline-phenyl centroid distances) using ORTEP-3 for graphical analysis.

- Cross-validate with DFT-optimized geometries to resolve ambiguities in bond lengths/angles. If twinning is suspected, employ the Hooft parameter in PLATON to assess data quality .

Basic: How to design in vitro assays to assess this compound’s biological activity?

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in μg/mL.

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced: How to resolve conflicting data from biological activity studies (e.g., variable IC₅₀ values across assays)?

- Dose-Response Curves: Ensure logarithmic concentration ranges (e.g., 0.1–100 μM) and triplicate measurements to minimize variability.

- Mechanistic Studies: Use Western blotting or qPCR to confirm target engagement (e.g., inhibition of kinase X or modulation of apoptosis markers like Bcl-2).

- Solubility/Purity Checks: Reassess compound solubility in assay buffers (e.g., PBS with 0.1% Tween-80) and purity via LC-MS to rule out degradation products .

Basic: What are the key stability considerations for storing this compound?

Store under inert atmosphere (N₂) at –20°C to prevent sulfonyl group hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation (e.g., ethoxy group cleavage or quinoline oxidation) .

Advanced: How to analyze π-π stacking interactions in the crystal lattice using computational tools?

- Mercury CSD: Calculate centroid-centroid distances (<4.0 Å) and dihedral angles (<30°) between quinoline and ethoxyphenyl rings.

- Hirshfeld Surface Analysis: Map close contacts (e.g., C–H···O interactions) to quantify packing efficiency. Compare with similar sulfonamide-quinoline derivatives to identify structural trends .

Basic: What chromatographic methods are suitable for purifying this compound?

- Flash Chromatography: Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc).

- Preparative HPLC: Employ a C18 column and isocratic elution (acetonitrile/water 60:40, 0.1% TFA) for high-purity isolation (>95%) .

Advanced: How to model the compound’s binding affinity to biological targets (e.g., kinases)?

- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (PDB: 1ATP) using flexible side-chain sampling.

- Molecular Dynamics (MD) Simulations (GROMACS): Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å). Validate with experimental IC₅₀ data and mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.